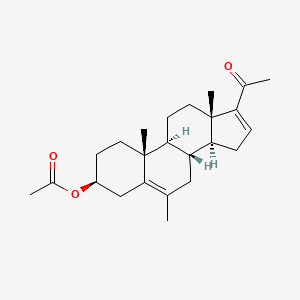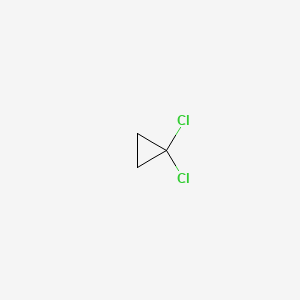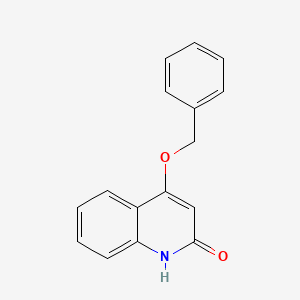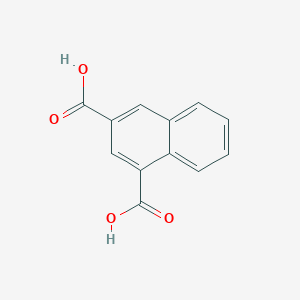
7-Fluoroquinolin-6-amine
Vue d'ensemble
Description
7-Fluoroquinolin-6-amine is a heterocyclic organic compound. It has a molecular formula of C9H7FN2 and an average mass of 162.164 Da .
Synthesis Analysis
Fluoroquinolones, including 7-Fluoroquinolin-6-amine, are synthesized through a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Structural modifications of the quinolone skeleton by incorporating fluorine atoms at C-6 and other positions of the benzene ring have resulted in a remarkable improvement of antimicrobial properties .Molecular Structure Analysis
The molecular structure of 7-Fluoroquinolin-6-amine consists of a quinoline ring system with a fluorine atom at the 7-position and an amine group at the 6-position .Chemical Reactions Analysis
Fluorinated quinolines, including 7-Fluoroquinolin-6-amine, have been the subject of numerous studies aimed at developing novel methods of synthesis, studying their reactivity, and exploring their potential practical applications .Physical And Chemical Properties Analysis
7-Fluoroquinolin-6-amine has a number of physical and chemical properties. It has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.51, indicating its lipophilicity . It is soluble, with a solubility of 0.541 mg/ml or 0.00334 mol/l .Applications De Recherche Scientifique
Antibacterial Properties
7-Fluoroquinolin-6-amine derivatives demonstrate significant antibacterial activity. Al-Hiari et al. (2007) synthesized 8-nitrofluoroquinolone derivatives and found that some of these, especially those with lipophilic groups, exhibited good activity against gram-positive strains like Staphylococcus aureus (Al-Hiari et al., 2007).
Cytotoxicity and Anticancer Potential
Compounds derived from 7-Fluoroquinolin-6-amine have been evaluated for their cytotoxic effects on human breast tumor cell lines. Zhang et al. (2007) reported that certain 4-aminoquinoline derivatives showed potent effects against these cell lines, suggesting their potential as a new class of anticancer agents (Zhang et al., 2007).
Modulation of Behavioral and Neurochemical Parameters
Pesarico et al. (2017) studied 7-Fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) in an animal model and observed its impact on self-care behavior and neurochemical parameters in rats. Their findings highlighted the modulation of glutamatergic and GABAergic systems by FDPI (Pesarico et al., 2017).
Radiopharmaceutical Applications
Collier et al. (2017) developed [18 F]MK-6240, a novel PET radiopharmaceutical for detecting neurofibrillary tangles in the human brain, which is important in Alzheimer's disease research. This compound contains 7-Fluoroquinolin-6-amine (Collier et al., 2017).
Serotonergic and Dopaminergic System Interaction
Research by Pesarico et al. (2014) on FDPI revealed that its antidepressant-like effects in mice might be mediated by interactions with the serotonergic and dopaminergic systems (Pesarico et al., 2014).
Fluorogenic Applications
6-Aminoquinoline, a related compound, serves as a fluorogenic group in enzyme cleavage reactions, indicating its potential in biochemical assays as demonstrated by Brynes et al. (1981) (Brynes et al., 1981).
Neurofibrillary Tangles Imaging in Alzheimer's
Lohith et al. (2018) utilized 18F-MK-6240, derived from 7-Fluoroquinolin-6-amine, for PET imaging of neurofibrillary tangles in Alzheimer's disease patients, offering insights into disease progression (Lohith et al., 2018).
Chemosensor Development
Malysheva et al. (2020) explored the use of 7-Fluoroquinolin-6-amine derivatives as fluorescent chemosensors for metals and optically active compounds, showcasing their potential in analytical chemistry (Malysheva et al., 2020).
Safety And Hazards
The safety data sheet for 7-Fluoroquinolin-6-amine indicates that it has a signal word of “Warning” and carries hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Orientations Futures
While specific future directions for 7-Fluoroquinolin-6-amine are not available, the growing interest in fluorinated derivatives of quinolines, including 7-Fluoroquinolin-6-amine, suggests that future research may focus on the development of novel methods of synthesis, studying their reactivity, and exploring their potential practical applications .
Propriétés
IUPAC Name |
7-fluoroquinolin-6-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-7-5-9-6(4-8(7)11)2-1-3-12-9/h1-5H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAQGBWDTPWLTFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(C=C2N=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801311240 | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinolin-6-amine | |
CAS RN |
2102411-80-1 | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2102411-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Quinolinamine, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801311240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



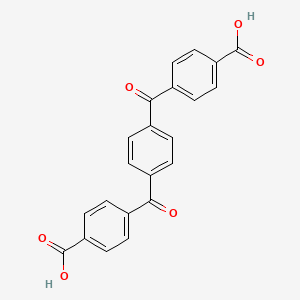
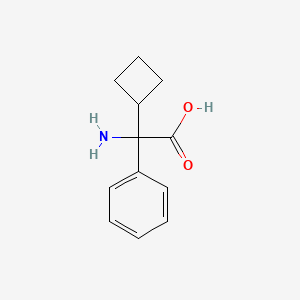
![3-Methoxy-10,13-dimethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17,5'-oxolane]-2'-one](/img/structure/B3049473.png)
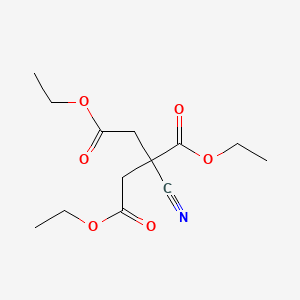
![1,2,3-Trimethoxy-5-[2-(4-methoxyphenyl)ethynyl]benzene](/img/structure/B3049480.png)
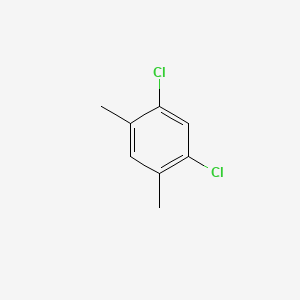
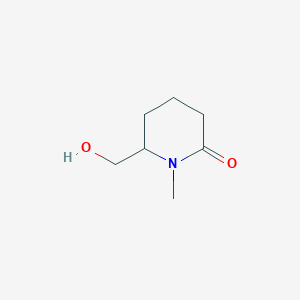
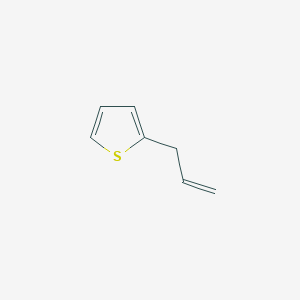
![3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B3049485.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-phenylethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B3049487.png)
